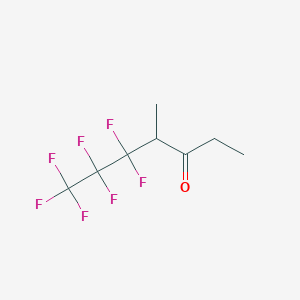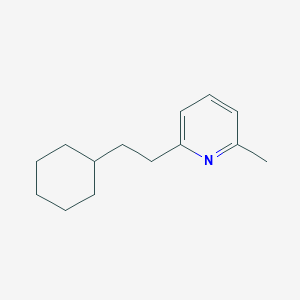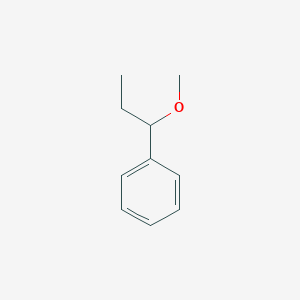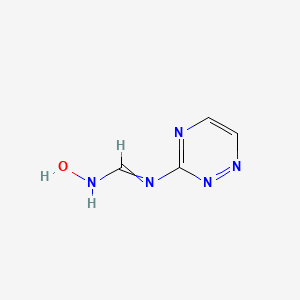![molecular formula C20H22ClNO4 B14595377 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid CAS No. 61629-73-0](/img/structure/B14595377.png)
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid is an organic compound with a complex structure It is characterized by the presence of a butanoic acid moiety attached to a phenyl ring, which is further substituted with a 5-chloro-2-methoxybenzamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into its corresponding acid chloride. This intermediate is reacted with 4-aminophenethylamine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide linkage can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzamido derivative.
Reduction: Formation of 5-chloro-2-methoxybenzylamine derivative.
Substitution: Formation of 5-methoxy-2-substituted benzamido derivative.
科学的研究の応用
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 5-chloro-2-methoxybenzamido group is crucial for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- **4-(4-Chloro-2-m
特性
CAS番号 |
61629-73-0 |
|---|---|
分子式 |
C20H22ClNO4 |
分子量 |
375.8 g/mol |
IUPAC名 |
4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]butanoic acid |
InChI |
InChI=1S/C20H22ClNO4/c1-26-18-10-9-16(21)13-17(18)20(25)22-12-11-15-7-5-14(6-8-15)3-2-4-19(23)24/h5-10,13H,2-4,11-12H2,1H3,(H,22,25)(H,23,24) |
InChIキー |
WAEDEGWSINFQQR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)
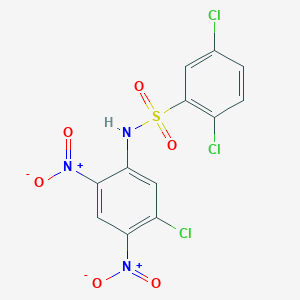

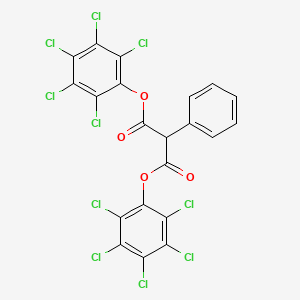
![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
